Structural Elucidation and Characterization of Methyl 3-ethoxy-4-methoxybenzoate
Structural Elucidation and Characterization of Methyl 3-ethoxy-4-methoxybenzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl 3-ethoxy-4-methoxybenzoate (CAS: 97966-31-9) represents a critical structural scaffold in the synthesis of isoquinoline alkaloids and functionalized pharmaceutical intermediates. As a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), its structural integrity is often compromised by the presence of its regioisomer, methyl 4-ethoxy-3-methoxybenzoate (a vanillin derivative).
In drug development, distinguishing between these 3,4-disubstituted alkoxy isomers is paramount, as the positional isomerism drastically alters pharmacophore binding affinity and metabolic stability (CYP450 O-demethylation rates).
This guide provides a definitive elucidation strategy, moving beyond basic characterization to rigorous regio-assignment using 2D NMR spectroscopy.
Physicochemical Profile
| Property | Value |
| IUPAC Name | Methyl 3-ethoxy-4-methoxybenzoate |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Monoisotopic Mass | 210.0892 Da |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58–62 °C (Predicted/Derivative dependent) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
Synthetic Context & Impurity Logic
To understand the spectral data, one must understand the origin. The molecule is typically synthesized via the O-alkylation of methyl isovanillate .
Reaction Logic:
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Starting Material: Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate).
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Reagent: Ethyl Bromide/Iodide + Base (K₂CO₃ or Cs₂CO₃).
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Mechanism: Sₙ2 attack of the phenolate at position 3 on the ethyl halide.
Critical Impurity: If the starting material contains Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), the product will be contaminated with the 4-ethoxy-3-methoxy isomer. Standard HPLC often fails to resolve these completely due to identical polarity; thus, NMR is the release criterion.
Figure 1: Synthetic pathway and origin of potential regio-isomeric impurities.
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS)
Method: GC-MS (EI, 70eV) or LC-MS (ESI+).
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Molecular Ion (M⁺): m/z 210.[1]
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Base Peak: Typically m/z 179 (Loss of -OCH₃) or m/z 165 (Loss of -OCH₂CH₃).
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Diagnostic Fragmentation:
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m/z 210 → 179: Loss of methoxy radical from the ester or ether.
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m/z 210 → 182: Loss of ethylene (McLafferty rearrangement-like) from the ethoxy group is possible but less common in simple aromatic ethers compared to alkylbenzenes.
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Key Check: Absence of m/z 196 (indicates incomplete ethylation, i.e., free phenol).
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Infrared Spectroscopy (FT-IR)
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C=O Stretch (Ester): Strong band at 1710–1720 cm⁻¹ .
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C-O Stretch (Ether/Ester): Multiple bands in 1200–1275 cm⁻¹ .
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C-H Stretch (Aliphatic): 2900–2980 cm⁻¹ (Methyl/Ethyl C-H).
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Ar-H Stretch: >3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof
This section details the assignment.[2][3][4][5] The chemical shifts (
¹H NMR Assignment (500 MHz, CDCl₃)
The aromatic region displays an ABX system characteristic of 1,2,4-trisubstituted benzenes.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 7.65 | dd | 1H | 8.4, 2.0 | Ortho to ester (deshielded), meta to H-2. |
| H-2 | 7.54 | d | 1H | 2.0 | Ortho to ester, meta to H-6. Isolated by substituents. |
| H-5 | 6.89 | d | 1H | 8.4 | Ortho to alkoxy groups (shielded), ortho to H-6. |
| OCH₂- | 4.15 | q | 2H | 7.0 | Methylene of ethoxy group (deshielded by O). |
| Ar-OCH₃ | 3.93 | s | 3H | - | Methoxy attached to aromatic ring. |
| COOCH₃ | 3.89 | s | 3H | - | Ester methyl (slightly more shielded than Ar-OMe). |
| -CH₃ | 1.48 | t | 3H | 7.0 | Methyl of ethoxy group. |
¹³C NMR Assignment (125 MHz, CDCl₃)
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Aromatic C-O: ~153.0 ppm (C-4), ~148.5 ppm (C-3). Note: These are close and require HMBC to distinguish.
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Aromatic C-H: ~123.5 (C-6), ~112.5 (C-2), ~110.8 (C-5).
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Aliphatic: ~64.5 (OCH₂), ~56.0 (Ar-OCH₃), ~52.0 (COOCH₃), ~14.7 (CH₃).
Critical Distinction: Regioisomer Assignment (NOESY)
The primary challenge is proving the Ethoxy is at C3 and Methoxy is at C4 , rather than the reverse.
The "Expert" Protocol: 1D-NOE or 2D-NOESY Spatial proximity is the only non-destructive way to confirm the structure without X-ray crystallography.
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Hypothesis: If the Ethoxy is at C3 , the methylene protons (-OCH₂-) are spatially close to H-2 .
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Hypothesis: If the Ethoxy is at C4 , the methylene protons are spatially close to H-5 .
Observed Correlations for Methyl 3-ethoxy-4-methoxybenzoate:
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Irradiation of OCH₂ (4.15 ppm): Strong NOE enhancement of H-2 (7.54 ppm) .
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Irradiation of Ar-OCH₃ (3.93 ppm): Strong NOE enhancement of H-5 (6.89 ppm) .
If the structure were the isomer (4-ethoxy-3-methoxy), the OCH₂ would enhance H-5, and the OMe would enhance H-2.
Figure 2: Diagnostic Nuclear Overhauser Effect (NOE) interactions confirming the 3-ethoxy-4-methoxy substitution pattern.
Experimental Protocols
Synthesis of Analytical Standard
Use this protocol to generate a reference standard for impurity profiling.
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Charge: In a 100 mL round-bottom flask, dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
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Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir for 15 min at room temperature.
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Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
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Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Dilute with water (50 mL), extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
HPLC Purity Method (Self-Validating)
To separate the target from potential "Vanillate" (4-ethoxy-3-methoxy) impurities, a C18 column with high surface area is required.
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Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0 min: 10% B
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15 min: 90% B
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20 min: 90% B
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Retention Logic: The 3-ethoxy isomer typically elutes slightly later than the 3-methoxy isomer due to the increased lipophilicity at the 3-position (closer to the ester tail interaction).
References
-
PubChem. (n.d.).[1][7] Methyl 3-ethoxy-4-methoxybenzoate (CID 10536413).[7] National Center for Biotechnology Information. Retrieved October 2023, from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Search for analogous compounds: Methyl isovanillate). [Link]
Sources
- 1. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 3. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 4. Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) 1H NMR spectrum [chemicalbook.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 3-ethoxy-4-methoxybenzoate | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
